3-Biphenyl-4-YL-propionic acid ethyl ester
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Overview
Description
3-Biphenyl-4-YL-propionic acid ethyl ester is an organic compound with the molecular formula C17H18O2. It is a derivative of biphenyl, a compound consisting of two connected benzene rings. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Biphenyl-4-YL-propionic acid ethyl ester typically involves the esterification of 3-Biphenyl-4-YL-propionic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
3-Biphenyl-4-YL-propionic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 3-Biphenyl-4-YL-propionic acid.
Reduction: 3-Biphenyl-4-YL-propanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
3-Biphenyl-4-YL-propionic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Biphenyl-4-YL-propionic acid ethyl ester depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Biphenyl-4-YL-propionic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
2-Methylpropanoic acid ethyl ester: Different structure but similar ester functional group
Uniqueness
3-Biphenyl-4-YL-propionic acid ethyl ester is unique due to its biphenyl core, which imparts specific chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Properties
CAS No. |
40796-00-7 |
---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
ethyl 3-(4-phenylphenyl)propanoate |
InChI |
InChI=1S/C17H18O2/c1-2-19-17(18)13-10-14-8-11-16(12-9-14)15-6-4-3-5-7-15/h3-9,11-12H,2,10,13H2,1H3 |
InChI Key |
CDOMXVVPMVTUNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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